molecular formula C11H9BrO B3357940 (1-Bromonaphthalen-2-yl)methanol CAS No. 76635-70-6

(1-Bromonaphthalen-2-yl)methanol

Cat. No. B3357940
CAS RN: 76635-70-6
M. Wt: 237.09 g/mol
InChI Key: AOMOMZHKVMHEAM-UHFFFAOYSA-N
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Patent
US04897405

Procedure details

Potassium hydroxide (25.3 g, 0.45 mol) was added to a solution of 1-bromo-2-naphthalenemethanol acetate (105 g, 0.38 mol) in methanol (300 mL) at room temperature. The resulting yellow solution was stirred at room temperature for 3 hours, then diluted with water and a precipitate was formed. The mixture was extracted with ether (2×300 mL), and the combined organic layers were washed with water (250 mL), brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The pure product was obtained as a light yellow solid (86.8 g, 96%).
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
1-bromo-2-naphthalenemethanol acetate
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:6][CH2:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]=1[Br:18])(=O)C>CO.O>[Br:18][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:16]=[CH:17][C:8]=1[CH2:7][OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
1-bromo-2-naphthalenemethanol acetate
Quantity
105 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C2=CC=CC=C2C=C1)Br
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×300 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (250 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC2=CC=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 86.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.